E7820 is a synthetic, low molecular weight, aromatic sulfonamide derivative. [, ] It has gained significant interest in scientific research due to its anti-angiogenic and antitumor properties. [, , , , , ] Primarily, its mechanism of action involves disrupting specific protein interactions, leading to downstream effects on cellular processes such as angiogenesis and cell cycle progression. [, , , , ] E7820's activity has been investigated in various cancer models, including those of the colon, breast, pancreas, and blood. [, , , , ]
E7820 is synthesized through a multi-step chemical process involving various organic reactions typical of aryl sulfonamide derivatives. The synthesis generally involves:
The stock solution of E7820 for experimental use is prepared by dissolving the compound in dimethyl sulfoxide and Tween 80, followed by dilution with glucose solution .
The molecular structure of E7820 can be described as follows:
The compound's three-dimensional conformation plays a critical role in its interaction with target proteins, specifically integrins involved in angiogenesis. Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the precise arrangement of atoms within the molecule .
E7820 participates in various chemical reactions, primarily involving:
In preclinical studies, E7820 has demonstrated significant inhibition of basic fibroblast growth factor-induced angiogenesis in murine models, indicating its potential efficacy in tumor growth suppression .
E7820's mechanism of action involves:
E7820 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's formulation and administration routes in clinical settings .
E7820 has several scientific applications, particularly in oncology:
Ongoing clinical trials will further elucidate its effectiveness and safety profile in various cancer types .
E7820 (N-(3-Cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide) functions as a small-molecule protein ligand interface stabiliser (SPLINT) that hijacks the ubiquitin-proteasome system (UPS) by recruiting the Cullin RING ligase 4 (CRL4) E3 ubiquitin ligase complex. This process is mediated through the substrate receptor DCAF15 (DDB1- and CUL4-associated factor 15), which undergoes conformational rearrangement upon E7820 binding. The drug stabilizes an otherwise transient interaction between DCAF15 and the splicing factor RBM39 (RNA-binding motif protein 39), enabling the formation of a ternary complex (DDB1-DCAF15-E7820-RBM39) [2] [7]. Within this complex, RBM39 is polyubiquitinated at specific lysine residues (e.g., Lys338, Lys340, and Lys357) by the CRL4 machinery, marking it for proteasomal degradation [2].
The kinetics of this interaction reveal remarkably low intrinsic affinity between E7820 and DCAF15 (KDapp ≈ 3.8 μM) or RBM39 (no measurable binding). However, the ternary complex exhibits significantly stronger binding (KDapp ≈ 2.0 μM), demonstrating that extensive protein-protein interfaces compensate for weak ligand affinity [2] [7]. This mechanism is cell-type-dependent, as DCAF15 expression levels directly correlate with degradation efficiency. Hematopoietic and endothelial cells typically exhibit robust RBM39 degradation, while osteoblastic lineages show variable responses due to differential DCAF15 activity [1] [6].
Table 1: Degradation Efficiency of RBM39 by E7820 Across Cell Types
Cell Type | DCAF15 Expression Level | RBM39 Degradation (%) | Functional Outcome |
---|---|---|---|
HUVECs (Endothelial) | High | >90% | Reduced integrin α2 transcription |
MV4-11 (AML) | High | >90% | Splicing disruption, apoptosis |
MC3T3 (Pre-osteoblast) | Moderate | <50% | Increased integrin α2 expression |
DLD1 (Colorectal) | Variable | 60–80% | HRD-dependent DNA damage |
The cryo-EM structure of the DDB1-DCAF15-DDA1 core complex bound to RBM39 and E7820 (4.4 Å resolution) elucidates E7820’s role as a molecular glue [2] [7]. DCAF15 adopts a novel β-sheet–rich fold stabilized by DDA1, forming a shallow binding pocket that accommodates E7820. The compound’s sulfonamide group hydrogen-bonds with Ala234 and Phe235 of DCAF15, while its indole nitrogen interacts with Phe231. These interactions neo-functionalize the DCAF15 surface, creating a complementary interface for RBM39’s RNA recognition motif 2 (RRM2) domain [7].
Key residues governing complex stability include:
Table 2: Critical Residues in the DCAF15-E7820-RBM39 Ternary Complex
Protein | Residue | Interaction with E7820 | Consequence of Mutation |
---|---|---|---|
DCAF15 | Phe231 | H-bond (indole NH) | Reduced RBM39 recruitment |
DCAF15 | Ala234 | H-bond (sulfonamide) | Weakened complex affinity |
DCAF15 | Phe235 | H-bond (sulfonamide) | Abolished degradation |
RBM39 | Met265 | Hydrophobic packing | Resistance to degradation |
RBM39 | Gly268 | Helix packing | Steric resistance (G268V) |
Engineered minimal complexes (e.g., DDB1ΔB-DCAF15split-DDA1-RBM39RRM2) confirmed these interactions via X-ray crystallography (2.9 Å resolution) [7]. The structural data rationalize the selectivity of E7820 for RBM39 over homologous splicing factors, as only RBM39’s RRM2 domain contains the requisite residues for interfacial complementarity.
Beyond RBM39, E7820 modulates the stability of CAPERα (co-activator of AP-1 and estrogen receptors), a transcriptional regulator complexed with DCAF15. In canonical models (e.g., HUVECs), E7820 promotes CAPERα ubiquitination and degradation via the CRL4DCAF15 complex, leading to reduced integrin α2 (ITGA2) expression—a key mediator of angiogenesis [1] [3]. However, in pre-osteoblastic MC3T3 cells, E7820 increases integrin α2 expression by 150–200%, highlighting cell-contextual outcomes [1].
Mechanistic studies attribute this paradox to:
Table 3: Cell-Type-Specific CAPERα Dynamics Induced by E7820
Cell Line | CAPERα Degradation | Integrin α2 Expression | Key Transcriptional Regulators |
---|---|---|---|
HUVECs | Robust (>70%) | Decreased (50–60%) | AP-1 (c-Jun/c-Fos), ERα |
MC3T3 (Osteoblast) | Partial (40–50%) | Increased (150–200%) | AP-1 (JunD/Fra1), reduced ERβ |
Saos-2 | Moderate (60%) | No significant change | Dominant RUNX2 activity |
These findings underscore that E7820’s transcriptional effects are not solely degradation-dependent but hinge on cell-specific transcriptional networks.
E7820 exhibits dose-dependent modulation of mitochondrial apoptosis pathways, particularly in malignancies with homologous recombination deficiency (HRD). At 500 nM–1 μM, E7820 induces RBM39 degradation, causing aberrant splicing of BCL2 family transcripts. This results in:
In HRD models (e.g., BRCA2-knockout DLD1 cells), E7820 (1 μM, 72 h) induces γH2AX foci (marking DNA double-strand breaks) and suppresses RAD51 filament formation. This exacerbates replication stress, leading to synthetic lethality in HRD-positive tumors [10]. The effect is amplified at higher doses (2 μM), where prolonged RBM39 degradation (>120 h) causes catastrophic intron retention in DNA repair genes (e.g., BRCA1, ATR), collapsing replication forks.
Table 4: E7820-Induced Changes in BCL2 Family Expression and Mitochondrial Priming
Dose | BCL2 Family Alterations | Mitochondrial Priming | Synergy with Venetoclax |
---|---|---|---|
100 nM | Mild BIM induction (1.5–2×) | <20% increase | Additive effect |
500 nM | BAD ↑ 3×, MCL-1 ↓ 50% | 40–60% increase | 3–5 fold sensitization |
1 μM | BAD ↑ 5×, BIM ↑ 4×, BCL-XL ↓ 70% | >80% increase | 8–10 fold sensitization |
These dose-responsive effects underpin ongoing clinical trials combining E7820 with venetoclax in myeloid malignancies (NCT05024994) [8].
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